1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRMOARTUIEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147804 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-93-4 | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-3846 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Comparative Analysis of Synthesis Methods
Purification and Characterization
Post-synthesis, the crude product is purified via:
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Recrystallization : Ethanol or glycol monomethyl ether removes unreacted starting materials.
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Acidification : Hydrochloric acid precipitates the carboxylic acid form.
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Drying : Vacuum drying at 80–100°C ensures anhydrous product.
Characterization employs:
Challenges and Optimization Opportunities
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Pyrrole Reactivity : Lower nucleophilicity compared to piperazine necessitates higher temperatures or catalysts.
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Byproducts : Competing reactions at the 1-cyclopropyl or 3-carboxylic acid groups require careful stoichiometry.
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Scalability : High-pressure and catalytic methods show promise for industrial adaptation but need cost-benefit analysis .
Chemical Reactions Analysis
Types of Reactions
E 3846 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another and can occur under various conditions depending on the substituents involved
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other functional groups depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of E 3846 could yield various oxidized derivatives, while reduction could yield reduced forms of the compound .
Scientific Research Applications
Antimicrobial Properties
The primary application of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid lies in its antimicrobial properties . Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
A study demonstrated that derivatives of this compound showed potent in vitro activity against various pathogens, including:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.1 mg/mL |
| Escherichia coli | 3.1 mg/mL |
| Klebsiella pneumoniae | 2.4 mg/mL |
| Bacillus cereus | 1 mg/mL |
These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Antifungal Activity
In addition to its antibacterial effects, preliminary studies have shown that this compound also exhibits some antifungal properties, although these are generally weaker compared to its antibacterial activity. The evaluation of antifungal efficacy typically involves testing against common fungal pathogens like Candida albicans and Aspergillus niger .
Case Studies
Several case studies have highlighted the effectiveness of this compound and its derivatives in clinical settings:
- In Vivo Studies : Research involving mouse models has demonstrated that compounds similar to this compound exhibit protective effects against E. coli infections. The effective dose (ED50) was determined to be around 50 mg/kg .
- Comparative Studies : When compared to established antibiotics like ciprofloxacin, derivatives of this compound have shown superior efficacy against certain bacterial strains, indicating its potential as a more effective treatment option for bacterial infections .
Mechanism of Action
E 3846 exerts its effects by inhibiting DNA topoisomerase, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, E 3846 prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial DNA replication and transcription. This leads to the death of bacterial cells, making E 3846 a potent antibacterial agent .
Comparison with Similar Compounds
Key Structural Differences
The 7-position substituent is the primary site of variation among fluoroquinolones. Below is a comparative analysis of the target compound with similar derivatives:
*Estimated based on structural similarity.
Solubility and Pharmacokinetics
- Ciprofloxacin’s piperazine group contributes to its moderate aqueous solubility, critical for oral bioavailability .
- The target compound’s pyrrole group lacks the ionizable nitrogen present in piperazine, likely reducing water solubility. This could necessitate formulation adjustments (e.g., salt formation or prodrug strategies) .
Biological Activity
1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antitubercular applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.29 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a carboxylic acid functional group, contributing to its pharmacological properties .
Synthesis
The compound is synthesized through a series of chemical reactions involving the modification of existing quinolone structures. The synthesis typically includes steps such as N-substitution and cyclization reactions that yield the final product with high purity .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 0.44 |
| Escherichia coli ATCC 25922 | 0.80 |
| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .
Antitubercular Activity
In vitro studies have shown that this compound has promising antitubercular activity against Mycobacterium tuberculosis. The MIC values reported range from to , suggesting that certain derivatives may be effective in treating tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cell lines revealed that while the compound exhibits antibacterial and antitubercular activities, it also requires careful evaluation regarding its safety profile. Several derivatives were subjected to cytotoxicity tests to determine their therapeutic index .
Case Studies and Research Findings
A study published in 2014 synthesized a series of compounds related to this quinoline derivative and evaluated their biological activities. Among these, certain derivatives exhibited MIC values as low as against Staphylococcus aureus, demonstrating the potential for developing new antibacterial agents based on this scaffold .
Another research highlighted the structural modifications that enhance the biological activity of quinolone derivatives. The incorporation of different substituents at specific positions on the quinoline ring significantly affected both antibacterial potency and selectivity against target pathogens .
Q & A
How can single-crystal X-ray diffraction confirm the molecular conformation of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For this compound, SC-XRD analysis reveals a triclinic crystal system (space group P1) with unit cell parameters a = 8.378 Å, b = 9.625 Å, c = 10.328 Å, and angles α = 102.99°, β = 96.089°, γ = 97.392° . The planarity of the quinoline ring and the orientation of the cyclopropyl and pyrrole substituents are critical for intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and adjacent molecules . Methodologically, data collection using a Rigaku Mercury CCD diffractometer with graphite-monochromated Cu-Kα radiation ensures high precision, while absorption correction (e.g., multi-scan methods) minimizes experimental artifacts .
What experimental strategies optimize the synthesis of 7-substituted quinolone derivatives like this compound?
Answer: Synthesis optimization focuses on regioselective substitution at the 7-position. A common approach involves nucleophilic displacement of a halogen (e.g., Cl or F) at C7 using pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Key challenges include avoiding over-fluorination and maintaining the stability of the cyclopropyl group during reflux. Parallel synthesis and high-throughput screening can identify optimal reaction conditions, while HPLC-MS monitors intermediate purity . For example, substituting 7-chloro intermediates with 1H-pyrrol-1-yl groups requires strict anhydrous conditions to prevent hydrolysis .
How do structural modifications at the 7-position influence antibacterial activity?
Answer: The 7-position substituent directly impacts bacterial DNA gyrase/topoisomerase IV inhibition. Pyrrole derivatives (e.g., 1H-pyrrol-1-yl) enhance Gram-positive activity compared to piperazinyl analogs but may reduce solubility . Advanced SAR studies correlate electron-withdrawing groups (e.g., nitroso-piperazinyl) with increased binding affinity to gyrase, as seen in crystallographic studies of related fluoroquinolones . Methodologically, MIC assays against S. aureus and E. coli strains, paired with molecular docking (e.g., using AutoDock Vina), quantify activity changes . Contradictions in potency data (e.g., reduced activity despite improved binding) may arise from efflux pump interactions, requiring efflux inhibitor co-administration during assays .
What analytical methods ensure enantiomeric purity in derivatives of this compound?
Answer: Chiral HPLC with a copper(II)-L-isoleucine buffer (pH 4.5) resolves enantiomers by chelating with the C3 carboxylate and C4 ketone groups . Mobile phases combining methanol and buffer (e.g., 500:1500 v/v) achieve baseline separation. For derivatives with asymmetric centers (e.g., 3-methylpiperazinyl analogs), circular dichroism (CD) spectroscopy validates enantiomeric excess (>99%) . Method validation includes spiking experiments with racemic mixtures to confirm resolution accuracy .
How do crystallographic data resolve contradictions in reported biological activities of analogs?
Answer: Discrepancies in activity between analogs (e.g., ciprofloxacin vs. moxifloxacin) often stem from conformational differences revealed by SC-XRD. For instance, the 8-methoxy group in moxifloxacin induces a 20° torsion angle in the quinoline ring, enhancing penetration into Gram-positive biofilms . Conversely, bulkier 7-substituents (e.g., octahydropyrrolo-pyridinyl) may sterically hinder gyrase binding despite favorable in vitro MICs, necessitating molecular dynamics simulations to reconcile data .
What role does the cyclopropyl group play in stabilizing the compound’s reactivity?
Answer: The cyclopropyl group at N1 restricts molecular flexibility, minimizing non-target interactions and enhancing metabolic stability. SC-XRD data show that the cyclopropane ring adopts a puckered conformation, reducing steric clashes with the quinoline core . Stability studies under accelerated conditions (40°C/75% RH) indicate that the cyclopropyl group prevents ring-opening oxidation, a common degradation pathway in ethyl or vinyl analogs .
How can researchers design derivatives to overcome bacterial resistance mechanisms?
Answer: Resistance often arises from mutations in gyrase (e.g., GyrA S84L). Derivatives with dual-targeting moieties (e.g., 3-aminopyrrolidinyl at C7) inhibit both gyrase and topoisomerase IV, reducing resistance emergence . Introducing bulky substituents (e.g., difluoromethoxy at C8) bypasses efflux pump recognition, as demonstrated in cadrofloxacin analogs . Combinatorial libraries screened against resistant P. aeruginosa strains (MIC ≥32 µg/mL) identify leads with modified C7/C8 groups .
What methodologies validate the compound’s stability under varying storage conditions?
Answer: Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-PDA assess stability. The carboxylic acid group is prone to decarboxylation at >60°C, while the pyrrole ring oxidizes under UV light, necessitating storage in amber vials at 2–8°C . Accelerated stability testing (ICH Q1A guidelines) over 6 months confirms no significant degradation (<2% impurities) under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
